1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives It is characterized by the presence of a chlorobenzoyl group, an ethyl group, and a phenyl group attached to a diazinane ring
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
2-Chlorobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares the chlorobenzoyl functional group.
5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: This compound is a core structure in the synthesis and provides the diazinane ring system.
2-Fluorobenzoyl chloride: Similar to 2-chlorobenzoyl chloride, but with a fluorine atom instead of chlorine, leading to different reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPRLOSLYKIZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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